molecular formula C15H13NO3 B6376633 2-Cyano-5-(3,4-dimethoxyphenyl)phenol CAS No. 1261919-18-9

2-Cyano-5-(3,4-dimethoxyphenyl)phenol

Cat. No.: B6376633
CAS No.: 1261919-18-9
M. Wt: 255.27 g/mol
InChI Key: AGYFQQGXONXDLY-UHFFFAOYSA-N
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Description

2-Cyano-5-(3,4-dimethoxyphenyl)phenol is an organic compound with the molecular formula C15H13NO3. It is known for its unique structure, which includes a cyano group and a phenolic hydroxyl group attached to a biphenyl system substituted with methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3,4-dimethoxyphenyl)phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3,4-dimethoxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include alkoxides, amines, and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-5-(3,4-dimethoxyphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3,4-dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-(3,4-dimethoxyphenyl)phenol: Similar structure but with the cyano group at a different position.

    2-Cyano-5-(3,4-dimethoxyphenyl)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    2-Cyano-5-(3,4-dimethoxyphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-Cyano-5-(3,4-dimethoxyphenyl)phenol is unique due to the presence of both a cyano group and a phenolic hydroxyl group on the same biphenyl system

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-14-6-5-11(8-15(14)19-2)10-3-4-12(9-16)13(17)7-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFQQGXONXDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684861
Record name 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-18-9
Record name 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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